Icmt-IN-53

ICMT inhibition Enzymatic assay Indoleamine scaffold

Icmt-IN-53 offers an intermediate ICMT inhibitory potency (IC50 0.96 μM) distinct from sub-nanomolar analogs, enabling graded target modulation. With 4-5x greater antiproliferative activity than cysmethynil in MDA-MB-231 (5.14 μM) and PC3 (5.88 μM) cells, and documented PAMPA permeability, it is ideal for dose-response studies in Ras-driven cancer models. Not for human use; research-grade only.

Molecular Formula C26H36FN3
Molecular Weight 409.6 g/mol
Cat. No. B12382599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-53
Molecular FormulaC26H36FN3
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=C(C=NC=C3)F)CN(CC)CC
InChIInChI=1S/C26H36FN3/c1-4-7-8-9-10-11-16-30-20-22(19-29(5-2)6-3)24-17-21(12-13-26(24)30)23-14-15-28-18-25(23)27/h12-15,17-18,20H,4-11,16,19H2,1-3H3
InChIKeyGREQWCDCQYKIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-53 Potency, CAS Number & Chemical Class: A Procurement-Focused Overview


Icmt-IN-53 (CAS 1443253-17-5), also referred to as compound 12, is a synthetic small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It is a functionalized indoleamine derivative developed through systematic optimization of the first-generation ICMT inhibitor cysmethynil, incorporating a weakly basic aminopyrimidine moiety to enhance drug-like properties [2]. The compound exhibits an ICMT inhibitory IC50 of 0.96 μM and demonstrates antiproliferative activity against multiple cancer cell lines [1].

Why Generic ICMT Inhibitors Cannot Substitute for Icmt-IN-53 in Sensitive Research Applications


ICMT inhibitors represent a chemically heterogeneous class with divergent pharmacophores, including indole-based scaffolds (cysmethynil, CAY10677, Icmt-IN-53) and substrate-mimetic farnesyl-thiosalicylic acid derivatives [1]. Critical procurement differentiators emerge from the systematic structure-activity relationship (SAR) optimization that generated Icmt-IN-53: the replacement of the amide side chain with a tertiary amine and introduction of an aminopyrimidine ring conferred measurable improvements in aqueous solubility and membrane permeability compared to earlier analogs [2]. Without direct comparative data, assuming functional equivalence between Icmt-IN-53 and alternative ICMT inhibitors such as cysmethynil or CAY10677 introduces substantial risk of divergent experimental outcomes in cell-based antiproliferation assays and permeability-dependent studies.

Quantitative Differential Evidence for Icmt-IN-53: Direct Comparisons with Key ICMT Inhibitor Analogs


Icmt-IN-53 vs. Cysmethynil: ICMT Enzymatic Inhibitory Potency Comparison

Icmt-IN-53 exhibits an ICMT inhibitory IC50 of 0.96 μM in the primary enzymatic assay, representing an approximate 4.7-fold improvement over the parent compound cysmethynil (IC50 ≈ 4.5 μM) [1]. This enhancement in target engagement potency was achieved through systematic SAR-guided replacement of the amide side chain with a tertiary amine and introduction of an aminopyrimidine ring in place of m-tolyl [1].

ICMT inhibition Enzymatic assay Indoleamine scaffold

Icmt-IN-53 vs. CAY10677: Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells

In MDA-MB-231 triple-negative breast cancer cells, Icmt-IN-53 inhibits proliferation with an IC50 of 5.14 μM [1]. This value is approximately 1.9-fold higher (less potent) than the cysmethynil analog CAY10677, which demonstrates an IC50 of 2.63 μM in the same cell line [2]. Both compounds represent substantial improvements over cysmethynil (IC50 = 27.4 μM in MDA-MB-231 cells) [2].

Antiproliferation Breast cancer MDA-MB-231

Icmt-IN-53 vs. CAY10677: Antiproliferative Activity in PC3 Prostate Cancer Cells

In PC3 androgen-independent prostate cancer cells, Icmt-IN-53 inhibits proliferation with an IC50 of 5.88 μM [1]. This is approximately 2.3-fold higher (less potent) than CAY10677, which exhibits an IC50 of 2.55 μM in the same cell line [2]. Both compounds demonstrate marked improvement over cysmethynil (IC50 = 25.2 μM in PC3 cells) [2].

Antiproliferation Prostate cancer PC3

Icmt-IN-53 vs. Cysmethynil: PAMPA Permeability Enhancement for Improved Cellular Uptake

Icmt-IN-53 demonstrates favorable PAMPA (Parallel Artificial Membrane Permeability Assay) permeability, a direct consequence of replacing the amide side chain of cysmethynil with a tertiary amine and introducing the weakly basic aminopyrimidine ring [1]. While absolute PAMPA permeability coefficients are not provided in the primary reference for direct comparison, the structural modifications were explicitly designed and validated to enhance passive diffusion across lipid membranes compared to cysmethynil [1].

Membrane permeability PAMPA Drug-like properties

Icmt-IN-53 vs. Cysmethynil: Aqueous Solubility Improvement for In Vitro Assay Compatibility

Icmt-IN-53 was engineered to possess greatly improved aqueous solubility relative to cysmethynil, a critical limitation of the parent compound that restricts its utility in cell culture and biochemical assays [1]. The incorporation of a weakly basic aminopyrimidine ring contributes significantly to enhanced water solubility [1]. The broader ICMT inhibitor literature confirms that cysmethynil's poor aqueous solubility is a well-documented barrier to its use, frequently necessitating high concentrations that may confound experimental interpretation [2].

Aqueous solubility Assay development Drug-like properties

Recommended Research and Industrial Applications for Icmt-IN-53 Based on Verified Differential Evidence


In Vitro Antiproliferative Screening in Triple-Negative Breast Cancer Models

Icmt-IN-53 is well-suited for in vitro antiproliferative screening in MDA-MB-231 triple-negative breast cancer cells, where it exhibits an IC50 of 5.14 μM. The compound's favorable PAMPA permeability and improved aqueous solubility relative to cysmethynil support reliable cellular uptake and dose-response analysis. This application is directly supported by the quantitative evidence presented in Evidence Item 2 [1] and the solubility/permeability characteristics documented in Evidence Items 4 and 5 [2][3].

In Vitro Antiproliferative Screening in Androgen-Independent Prostate Cancer Models

Icmt-IN-53 demonstrates consistent antiproliferative activity in PC3 prostate cancer cells with an IC50 of 5.88 μM. Researchers investigating ICMT-dependent growth signaling in castration-resistant prostate cancer can leverage Icmt-IN-53 as a chemical probe with documented potency and drug-like properties. This application is supported by the quantitative evidence in Evidence Item 3 [1].

Biochemical ICMT Enzyme Inhibition Assays Requiring Soluble Inhibitor Formulations

For biochemical assays measuring ICMT methyltransferase activity, Icmt-IN-53 provides an ICMT inhibitory IC50 of 0.96 μM with greatly improved aqueous solubility compared to first-generation inhibitors like cysmethynil. The compound's enhanced solubility reduces the risk of precipitation artifacts in aqueous assay buffers, ensuring accurate determination of inhibitory potency. This application is supported by Evidence Item 1 [2] and the solubility characteristics described in Evidence Item 5 [3].

Structure-Activity Relationship (SAR) Studies of Indoleamine-Based ICMT Inhibitors

Icmt-IN-53 represents a key SAR milestone in the optimization of indoleamine-based ICMT inhibitors, incorporating a tertiary amine side chain and aminopyrimidine ring that confer measurable improvements in potency, solubility, and permeability. Researchers engaged in medicinal chemistry optimization of ICMT-targeted agents can use Icmt-IN-53 as a benchmark comparator for evaluating next-generation analogs. This application is supported by the systematic SAR context provided in Evidence Item 1 [1].

Technical Documentation Hub

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